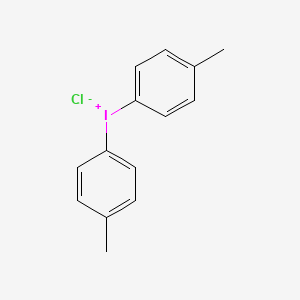
Toliodium chloride
Cat. No. B1598920
Key on ui cas rn:
19028-28-5
M. Wt: 344.62 g/mol
InChI Key: SRMQETMVLPPTFX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Patent
US07709598B2
Procedure details


A reaction vessel was fed with 6.35 g of ice and 20 g of sulfuric acid, and cooled to 20° C. Then, 30 g of glacial acetic acid was fed, 41 g of ammonium persulfate were added at 25° C. or lower. After cooling this mixture to 15° C., a mixture of 21.8 g of 4-iodo toluene and 36.8 g of toluene were added dropwise over 2 hours, while keeping the temperature of the solution at 20° C. After stirring at 20° C. for 15 hours, 135 g of water with 35% in mass of sodium chloride was added, the deposited solid product was filtered and washed with saturated sodium chloride water, followed by water washing. After further washing with toluene and hexane, the solid was dried under reduced pressure. By recrystallization from acetone, 15.9 g of di-p-tolyl iodonium chloride were obtained as pale yellow crystals (yield: 46%).
[Compound]
Name
ice
Quantity
6.35 g
Type
reactant
Reaction Step One


Name
ammonium persulfate
Quantity
41 g
Type
reactant
Reaction Step Two







Name
Yield
46%
Identifiers


|
REACTION_CXSMILES
|
S(=O)(=O)(O)O.S(OOS([O-])(=O)=O)([O-])(=O)=O.[NH4+].[NH4+].[I:18][C:19]1[CH:24]=[CH:23][C:22]([CH3:25])=[CH:21][CH:20]=1.[Cl-:26].[Na+]>O.C1(C)C=CC=CC=1.C(O)(=O)C>[Cl-:26].[C:22]1([CH3:25])[CH:23]=[CH:24][C:19]([I+:18][C:19]2[CH:24]=[CH:23][C:22]([CH3:25])=[CH:21][CH:20]=2)=[CH:20][CH:21]=1 |f:1.2.3,5.6,10.11|
|
Inputs


Step One
[Compound]
|
Name
|
ice
|
|
Quantity
|
6.35 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Two
|
Name
|
ammonium persulfate
|
|
Quantity
|
41 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
|
Step Three
|
Name
|
|
|
Quantity
|
21.8 g
|
|
Type
|
reactant
|
|
Smiles
|
IC1=CC=C(C=C1)C
|
|
Name
|
|
|
Quantity
|
36.8 g
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Na+]
|
|
Name
|
|
|
Quantity
|
135 g
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Five
|
Name
|
|
|
Quantity
|
30 g
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
20 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring at 20° C. for 15 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling this mixture to 15° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
were added dropwise over 2 hours
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at 20° C
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the deposited solid product was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with saturated sodium chloride water
|
WASH
|
Type
|
WASH
|
|
Details
|
After further washing with toluene and hexane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solid was dried under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
By recrystallization from acetone
|
Outcomes


Product
Details
Reaction Time |
15 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[Cl-].C1(=CC=C(C=C1)[I+]C1=CC=C(C=C1)C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 15.9 g |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 46% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
